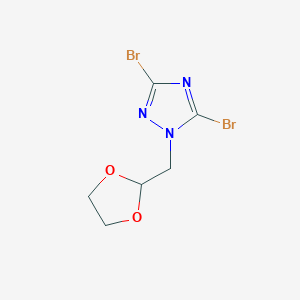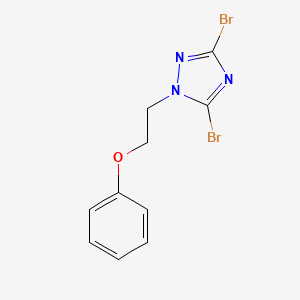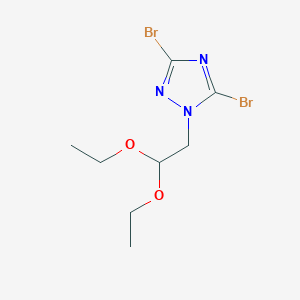![molecular formula C9H5Br2ClFN3 B6344634 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-53-5](/img/structure/B6344634.png)
3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H5Br2ClFN3 . It is a type of organic compound known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Additionally, the bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles have been studied .Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can be used to study the chemical shifts of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” can be analyzed based on the reactions of similar compounds. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” can be determined using various analytical techniques. For instance, its boiling point, melting point, and density can be measured .科学的研究の応用
Synthesis and Characterization
This compound, as part of the 1,2,4-triazole family, is involved in studies concerning the synthesis and characterization of novel derivatives. Researchers have synthesized and characterized triazole derivatives, showcasing the versatility of these compounds in generating new molecules with potential applications in medicinal chemistry and materials science.
For example, studies have developed methodologies for the synthesis of triazole derivatives through reactions that lead to the formation of compounds with diverse substituents, demonstrating the adaptability of triazole chemistry in creating novel structures. These methodologies often utilize halogenated triazoles as key intermediates, showcasing the importance of compounds like 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole in synthetic strategies (Yu et al., 2014; Zumbrunn, 1998).
Intermolecular Interactions
Research on 1,2,4-triazole derivatives, including those structurally related to 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole, often focuses on understanding the nature of intermolecular interactions in these compounds. Studies have analyzed the types of interactions present in crystal structures, such as hydrogen bonding, π-π interactions, and halogen bonding, which are crucial for the stability and properties of these materials (Shukla et al., 2014).
Applications in Medicinal Chemistry
Although direct applications of 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole were not explicitly found, derivatives of 1,2,4-triazoles have been extensively studied for their biological activities, including antimicrobial and anticancer properties. This highlights the potential of such compounds in drug development and the exploration of their therapeutic applications (Bektaş et al., 2007; Kane et al., 1994).
将来の方向性
The future directions for the research and development of “3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole” could involve exploring its potential applications in various fields, such as organic synthesis and medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of this compound .
特性
IUPAC Name |
3,5-dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWCNHDQOQSFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)


![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)